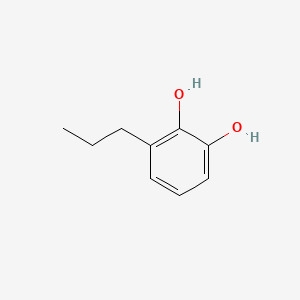![molecular formula C21H29N3O2 B1228235 1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea](/img/structure/B1228235.png)
1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea is a member of naphthalenes.
科学的研究の応用
Pharmacological Properties
1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea exhibits notable pharmacological properties. For instance, a related compound, 3-ethyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)-3-morpholinomethylurea, demonstrated pronounced hypotensive and antiarrhythmic activities in anesthetized rats (Chalina & Chakarova, 1998).
Conformational Studies and Hydrogen Bonding
Research on heterocyclic ureas like this compound has revealed their ability to form multiply hydrogen-bonded complexes. These compounds can transition from simple foldamers to sheetlike structures through hydrogen bonding (Corbin et al., 2001).
Antitumor Applications
Novel derivatives of this compound have shown significant antitumor activity. For example, certain diaryl urea derivatives bearing a sulfonamide moiety exhibited potent inhibitory activity against various human cancer cell lines (Luo et al., 2013).
Polymerization Applications
This compound has also been utilized in polymerization studies. For instance, its derivatives were used in the synthesis of poly(urea-urethane)s containing heterocyclic and chromophoric moieties (Mallakpour & Rafiee, 2007). Additionally, chromophoric poly(urea-urethane)s with pendent 3‐hydroxynaphthalene groups have been synthesized, highlighting their potential in the creation of photoactive polymers (Mallakpour & Rafiee, 2008).
Tyrosine Kinase Inhibition
Another application is seen in the inhibition of tyrosine kinases. Compounds related to this compound have been effective as inhibitors of the FGF receptor-1 tyrosine kinase, indicating potential in the treatment of diseases related to tyrosine kinase activity (Thompson et al., 2000).
Neurological Research
In neurological research, derivatives of this compound have been investigated for their effects on cannabinoid CB1 receptor modulation in the cerebellum, providing insights into neuronal excitability and potential therapeutic applications (Wang et al., 2011).
Chemical Reactions and Synthesis
The compound has been involved in various chemical reactions, such as the formation of urea derivatives and quinazoline derivatives, as observed in studies with nitronaphthalene and nitroquinoline (Ohshima et al., 1981).
Novel Silatranes Synthesis
Research on silatranes, a class of compounds with potential applications in materials science, has involved derivatives of this compound. The synthesis of various silatranes bearing substituted urea functionality highlights its versatility in materials science (Puri et al., 2011).
特性
分子式 |
C21H29N3O2 |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
1,1-dimethyl-3-(3-morpholin-4-ylpropyl)-3-(naphthalen-1-ylmethyl)urea |
InChI |
InChI=1S/C21H29N3O2/c1-22(2)21(25)24(12-6-11-23-13-15-26-16-14-23)17-19-9-5-8-18-7-3-4-10-20(18)19/h3-5,7-10H,6,11-17H2,1-2H3 |
InChIキー |
VEMRWNJNCOGHAG-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N(CCCN1CCOCC1)CC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CN(C)C(=O)N(CCCN1CCOCC1)CC2=CC=CC3=CC=CC=C32 |
溶解性 |
53.3 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





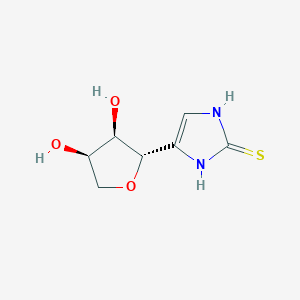

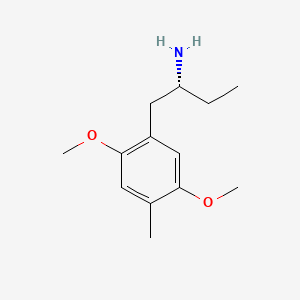
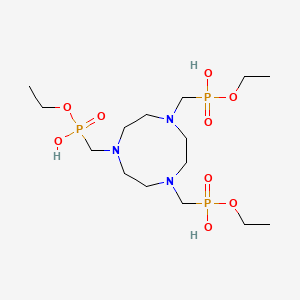
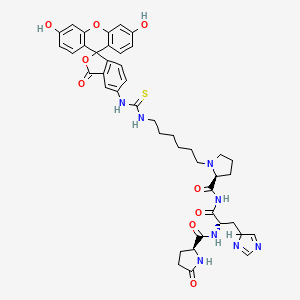

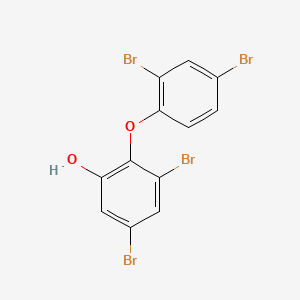
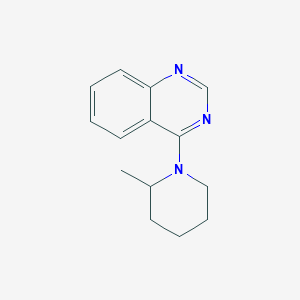
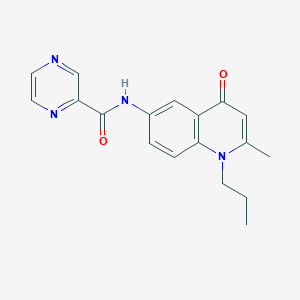
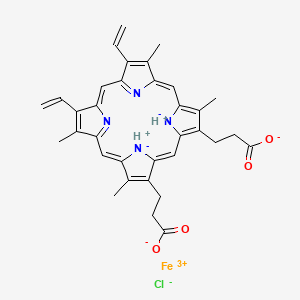
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)
